molecular formula C21H15N3O2 B7680510 2-(4-Phenylquinazolin-2-yl)oxybenzamide

2-(4-Phenylquinazolin-2-yl)oxybenzamide

Cat. No.: B7680510
M. Wt: 341.4 g/mol
InChI Key: XKMHQIHHXHBVJG-UHFFFAOYSA-N
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Description

2-(4-Phenylquinazolin-2-yl)oxybenzamide is a heterocyclic compound featuring a quinazoline core substituted with a phenyl group at the 4-position and linked via an ether oxygen to a benzamide moiety. This structure confers unique electronic and steric properties, making it a candidate for therapeutic applications such as enzyme inhibition. Its quinazoline core is known for interactions with biological targets like kinases or adenosine receptors, while the oxybenzamide linkage may influence binding affinity and solubility .

Properties

IUPAC Name

2-(4-phenylquinazolin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c22-20(25)16-11-5-7-13-18(16)26-21-23-17-12-6-4-10-15(17)19(24-21)14-8-2-1-3-9-14/h1-13H,(H2,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHQIHHXHBVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)OC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Condensation and Cyclization

  • Step 1 : Reaction of methyl 3-hydroxy-2-aminobenzoate with benzoyl chlorides (e.g., 4-nitrobenzoyl chloride) under reflux in m-xylene to form intermediate amides .

  • Step 2 : Cyclization using pyridinium-4-toluenesulfonate (PPTS) in m-xylene to form benzoxazole derivatives, followed by conversion to carboxylic acids or amides via hydrolysis or ammonia treatment .

  • Step 3 : Substitution of aromatic rings (e.g., bromine substitution) to introduce functional groups, enabling further reactions .

Amidation and Functionalization

  • Ammonia-mediated amidation : Conversion of carboxylic acids to amides using liquid ammonia under high pressure and temperature .

  • Microwave-assisted synthesis : Accelerated reaction times for quinazolinone derivatives via microwave irradiation, enhancing yield and efficiency .

Reaction Type Reagents Conditions Yield Reference
Cyclization (PPTS)Pyridinium-4-toluenesulfonateReflux in m-xylene, 32 hours74%
Amidation (NH₃)Liquid ammonia, autoclave55°C, 20 bar, >20 hours85%
Microwave synthesisSodium dodecyl sulfate (SDS)80°C, ethanol/water, 1 hour31–92%

Substitution and Cyclization

  • Benzoxazole formation : Intramolecular nucleophilic attack by hydroxyl groups on carbonyl carbons, facilitated by PPTS as a catalyst, leading to ring closure .

  • Quinazolinone rearrangement : Molecular rearrangement during amidation under basic conditions, forming quinazolinone derivatives instead of benzoxazoles in some cases .

Amidation and Functionalization

  • Carboxylic acid to amide : Conversion via thionyl chloride (SOCl₂) and ammonia (NH₃), introducing the amide group critical for biological activity .

  • Halogen substitution : Bromination or methoxylation of aromatic rings to modulate electronic properties and reactivity .

PARP Inhibition

  • In vitro assays : The compound inhibits poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme, with IC₅₀ values in the micromolar range .

  • Mechanism : The quinazolinone core interacts with PARP’s catalytic site, preventing NAD⁺ binding and enzyme activity .

Vasorelaxant Effects

  • Endothelium-dependent relaxation : Certain derivatives (e.g., 4-phenylquinazolin-2(1H)-one) induce vasorelaxation via endothelium-derived factors, with IC₅₀ values as low as 3.41 µM .

Activity Compounds IC₅₀ (µM)Reference
PARP inhibitionBenzoxazole-4-carboxamides0.1–10
Vasorelaxation4-Phenylquinazolin-2(1H)-one3.41–39.72

Structural Variations and Derivatives

  • Substituted quinazolinones : Introduction of methoxy, nitro, or halogen groups on the phenyl ring enhances selectivity and potency in PARP inhibition .

  • Benzoxazole derivatives : Substitution with electron-withdrawing groups (e.g., nitro) improves enzymatic binding affinity .

Challenges and Innovations

  • Rearrangement risks : Formation of unintended quinazolinone derivatives during amidation requires optimized conditions to favor desired products .

  • Microwave synthesis : Reduces reaction times and improves yields for quinazolinone cores .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

Key Structural Differences :
Compound Name Core Structure Linker Group Substituents Key Features
2-(4-Phenylquinazolin-2-yl)oxybenzamide Quinazoline (4-phenyl) Ether (-O-) Benzamide Oxy linkage enhances hydrogen-bonding potential.
N-(2-Methyl-5-((methylamino)methyl)phenyl)-4-((4-phenylquinazolin-2-yl)amino)benzamide (BD559139) Quinazoline (4-phenyl) Amine (-NH-) Benzamide with methylamino-methylphenyl Amino linker may reduce polarity but improve hydrophobic interactions.
N-(2-methoxyethyl)-4-{[6-(pyridin-4-yl)quinazolin-2-yl]amino}benzamide Quinazoline (6-pyridinyl) Amine (-NH-) Benzamide with methoxyethyl Pyridinyl substituent increases solubility; methoxyethyl enhances pharmacokinetics.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide Quinazoline (4-phenyl) Amine (-NH-) Benzamide with cyclopropyl-pyrazole Bulky cyclopropyl-pyrazole may sterically hinder target binding.
4-Phenyl-N-(2-(piperidin-1-yl)ethyl)quinazolin-2-amine (9g) Quinazoline (4-phenyl) Amine (-NH-) Piperidinyl-ethyl Piperidine improves membrane permeability and metabolic stability.
Functional Group Impact :
  • Oxy vs.
  • Substituent Effects : Pyridinyl (in ) or piperidinyl (in ) groups increase solubility and bioavailability, whereas phenyl groups (as in the target compound) may enhance π-π stacking with aromatic residues in proteins.

Physicochemical and Pharmacokinetic Properties

Property This compound BD559139 N-(2-methoxyethyl)-4-{[6-(pyridin-4-yl)quinazolin-2-yl]amino}benzamide
Molecular Weight ~377.4 g/mol ~509.6 g/mol ~423.5 g/mol
LogP (Predicted) ~3.5 ~4.2 ~2.8
Solubility Moderate (ether oxygen) Low (hydrophobic substituents) High (pyridinyl and methoxyethyl groups)
Metabolic Stability Susceptible to oxidative metabolism Enhanced by piperidine/alkyl chains Likely stable due to polar substituents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Phenylquinazolin-2-yl)oxybenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling phenoxybenzamide derivatives with substituted quinazoline precursors. Key steps include:

  • Catalytic Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce the phenyl group to the quinazoline core .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Characterization : Validate intermediates via 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) .
    • Optimization Strategies : Employ factorial design to test variables (e.g., temperature, catalyst loading) and identify optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of techniques:

  • Spectroscopy : 1H/13C NMR for proton/carbon assignments; IR for functional group validation .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., m/z 385.2 [M+H]+) .
  • Thermal Analysis : TGA/DTA to assess decomposition patterns and stability (e.g., onset degradation at 220°C) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., kinases or proteases). Analyze binding poses (e.g., hydrogen bonds with catalytic residues) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
  • QSAR Modeling : Train models on datasets of analogous benzamide derivatives to predict IC50 values .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with literature analogs (e.g., shifts in aromatic protons due to electron-withdrawing groups) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity .
  • Crystallography : If feasible, obtain single-crystal X-ray data to unambiguously assign the structure .

Q. What experimental design frameworks are effective for optimizing the synthesis of this compound?

  • Methodological Answer :

  • Factorial Design : Test variables (temperature, solvent, catalyst ratio) in a 2³ design to identify significant factors and interactions .
  • Response Surface Methodology (RSM) : Model yield as a function of variables and derive optimal conditions via central composite design .
  • AI-Driven Optimization : Implement machine learning (e.g., Bayesian optimization) to iteratively refine reaction parameters .

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